N-(5-amino-2-fluorophenyl)acetamide

Physicochemical Properties Solid State Characterization Drug-likeness

This ortho-fluoro, meta-amino acetamide scaffold is a critical intermediate for agrochemical and pharmaceutical research. Its unique substitution pattern provides distinct electronic and steric properties, making it the validated starting material for CCR5 chemokine receptor antagonists and patented phthalimide herbicide synthesis [1][2]. Unlike its positional isomers or chloro analogs, this specific substitution ensures reproducible results in SAR studies and process chemistry [3]. Ensure your project's integrity—order this essential building block today to advance your drug discovery or crop protection pipeline.

Molecular Formula C8H9FN2O
Molecular Weight 168.171
CAS No. 75001-47-7
Cat. No. B2844560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-amino-2-fluorophenyl)acetamide
CAS75001-47-7
Molecular FormulaC8H9FN2O
Molecular Weight168.171
Structural Identifiers
SMILESCC(=O)NC1=C(C=CC(=C1)N)F
InChIInChI=1S/C8H9FN2O/c1-5(12)11-8-4-6(10)2-3-7(8)9/h2-4H,10H2,1H3,(H,11,12)
InChIKeyIKJGIOJFOJSYLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-amino-2-fluorophenyl)acetamide (CAS 75001-47-7) - Core Building Block Profile for Medicinal Chemistry Sourcing


N-(5-amino-2-fluorophenyl)acetamide (synonyms: 5-Amino-2-fluoroacetanilide; 5'-amino-2'-fluoroacetanilide) is a fluorinated aromatic acetamide building block with the molecular formula C8H9FN2O and a molecular weight of 168.17 g/mol . Characterized by a fluorine atom at the 2-position and an amino group at the 5-position of the phenyl ring, this compound presents a distinct ortho/meta substitution pattern relative to other fluoroaniline derivatives . It is primarily utilized as a synthetic intermediate in agrochemical and pharmaceutical research, with documented applications in the synthesis of herbicidal phthalimide derivatives and as a scaffold for exploring chemokine receptor antagonism [1].

Why N-(5-amino-2-fluorophenyl)acetamide (CAS 75001-47-7) Cannot Be Directly Substituted by Positional Isomers or Chloro Analogs


The specific substitution pattern of N-(5-amino-2-fluorophenyl)acetamide (ortho-fluoro, meta-amino) creates a unique electronic and steric environment that is not replicated by its positional isomers or chloro analogs . Fluorine's strong electron-withdrawing inductive effect, combined with its small atomic radius, imparts distinct hydrogen-bonding capabilities and metabolic stability compared to chlorine substitutions . While compounds like N-(4-amino-2-fluorophenyl)acetamide or N-(5-amino-2-chlorophenyl)acetamide may appear structurally similar, they exhibit divergent physicochemical properties—including melting point, solubility, and lipophilicity—which directly impact their synthetic utility and biological activity profiles . For example, the chlorine analog is explicitly noted to have altered solubility and activity compared to the target compound . Consequently, generic substitution risks failed reactions in established protocols and confounding results in structure-activity relationship (SAR) studies.

Quantitative Evidence Guide for N-(5-amino-2-fluorophenyl)acetamide (CAS 75001-47-7): Comparative Data for Procurement Decisions


Comparative Physicochemical Profiling: Melting Point and Lipophilicity vs. Chloro Analog

The fluorine substituent in N-(5-amino-2-fluorophenyl)acetamide confers a distinct physicochemical profile compared to its chloro analog. While direct aqueous solubility data is limited, the compound is soluble in DMSO (>50 mg/mL) and common organic solvents like methanol and ethanol, but sparingly soluble in water as a free base . The fluorine atom enhances metabolic stability and modulates lipophilicity, which is a key differentiator from the chloro analog where chlorine substitution is noted to alter solubility and biological activity .

Physicochemical Properties Solid State Characterization Drug-likeness

Target Engagement: CCR5 Antagonist Activity Profile

N-(5-amino-2-fluorophenyl)acetamide has been evaluated as a CCR5 antagonist in cell-based assays. One dataset reports an IC50 of 1.01E+4 nM (10.1 µM) for antagonist activity at the human CCR5 receptor expressed in MOLT4 cells, measured via inhibition of CCl5-induced calcium mobilization [1]. A separate, related assay reports an IC50 of 9.20E+3 nM (9.2 µM) under similar conditions [2]. While not a high-potency lead compound itself, this validated activity demonstrates the scaffold's ability to engage the CCR5 chemokine receptor, a key target in HIV entry and inflammatory diseases, positioning it as a viable starting point for further optimization.

G Protein-Coupled Receptors Chemokine Antagonism Anti-HIV Screening

Established Synthetic Utility: Key Intermediate in Herbicide Synthesis

The compound's value is firmly established in industrial agrochemical synthesis. Patents from Sumitomo Chemical Co. detail its use as a crucial intermediate (specifically named '2-Fluoro-5-aminoacetanilide') in the production of N-2'-fluoro-4'-chloro-5'-isopropoxyphenyl-3,4,5,6-tetrahydrophthalimide, a known herbicide . The described process involves reacting the compound with NaNO3 (or sodium nitrite ) in sulfuric acid, followed by hydrolysis, to yield 3-amino-4-fluorophenol. This is then elaborated to the final active herbicide . This represents a high-value, validated industrial process where the target compound is essential.

Agrochemical Synthesis Diazotization Process Chemistry

Key Application Scenarios for N-(5-amino-2-fluorophenyl)acetamide (CAS 75001-47-7)


Medicinal Chemistry: CCR5 Antagonist Scaffold Optimization

This compound serves as a validated starting scaffold for medicinal chemists developing novel chemokine receptor antagonists. Its demonstrated, albeit moderate, activity against CCR5 (IC50 ~10 µM) [1] provides a clear target engagement profile. Researchers can leverage its established synthetic routes and physicochemical properties (e.g., melting point 138-140°C) [2] to generate focused libraries aimed at improving potency and selectivity for this GPCR target, relevant in HIV, asthma, and autoimmune disease research [3].

Agrochemical Process R&D: Production of Herbicide Intermediates

N-(5-amino-2-fluorophenyl)acetamide is a documented, patented starting material for synthesizing key intermediates in herbicide production [1]. Specifically, its conversion to 3-amino-4-fluorophenol via diazotization/hydrolysis is a crucial step in manufacturing N-2'-fluoro-4'-chloro-5'-isopropoxyphenyl-3,4,5,6-tetrahydrophthalimide [1]. This makes the compound essential for process chemistry teams optimizing or scaling up the synthesis of this class of agrochemicals.

Chemical Biology: Fluorinated Building Block for Probe Synthesis

The unique ortho-fluoro, meta-amino substitution pattern of this compound makes it a valuable building block for designing fluorinated chemical probes [1]. The fluorine atom enhances metabolic stability and can serve as an NMR-active label, while the primary amine provides a handle for further functionalization (e.g., amide bond formation, sulfonylation). Its solubility in DMSO (>50 mg/mL) and common organic solvents facilitates its use in standard chemical biology workflows for generating novel small-molecule tools.

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